molecular formula C6H11NO B1277472 4-Aminocyclohexanone CAS No. 87976-86-1

4-Aminocyclohexanone

Cat. No. B1277472
CAS RN: 87976-86-1
M. Wt: 113.16 g/mol
InChI Key: OTCYOBLTAQTFPW-UHFFFAOYSA-N
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Description

4-Aminocyclohexanone is a versatile chemical compound that serves as an important building block in organic synthesis. It is a cyclic ketone with an amino group, which allows it to participate in a variety of chemical reactions and syntheses, leading to the production of numerous compounds with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-aminocyclohexanone has been explored in several studies. For instance, a practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which is amenable to large-scale synthesis . Additionally, a novel synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone was reported, using a one-pot, tandem reaction approach . These methods demonstrate the feasibility of synthesizing aminocyclohexanone derivatives efficiently and with potential for high yields.

Molecular Structure Analysis

The molecular structure of 4-aminocyclohexanone derivatives has been established using various techniques, including NMR methods and X-ray analyses. For example, the stereochemistry of 1-amino-2-hydroxycyclohexanecarboxylic acids was determined using these methods, with enantiomeric excess values ranging from 87 to 98% . The molecular structures of the synthesized compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

4-Aminocyclohexanone and its derivatives exhibit a range of chemical reactivities. The 4-amino-2(5H)-furanones, for example, undergo facile electrophilic substitution reactions . Moreover, the reactivity of 4-aminocycloheptanones and their preference for bicyclic or monocyclic tautomers have been studied, showing that these compounds can exist in different tautomeric forms depending on the conditions . These reactions are fundamental for further functionalization of the aminocyclohexanone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminocyclohexanone derivatives are influenced by their molecular structure. The synthesis of trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, showcases the selectivity and reactivity of these compounds under various conditions, such as hydrogenation and recrystallization . The study of trans-4-aminocyclohexanol as a medical intermediate of ambroxal further illustrates the importance of reaction conditions on the synthesis process and the isolation of desired isomers . Understanding these properties is essential for the development of efficient synthetic routes and the production of high-purity compounds.

Scientific Research Applications

Application Summary

4-Aminocyclohexanone is used in the stereoselective preparation of cis- and trans-4-aminocyclohexanol from the potentially bio-based precursor 1,4-cyclohexanedione . This process is part of an important research field that focuses on the efficient multifunctionalization by one-pot or cascade catalytic systems .

Methods of Application

The process involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone . The system is modular and by choosing stereocomplementary amine transaminases, both cis-and trans-4-aminocyclohexanol were synthesized with good to excellent diastereomeric ratios . Furthermore, an amine transaminase was identified that produces cis-1,4-cyclohexanediamine with diastereomeric ratios >98:2 .

Results or Outcomes

The high selectivity of enzymes enables short and stereo-selective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . Chiral amino alcohols, such as the ones produced in this process, are widely used as building blocks for many pharmaceuticals such as adrenergic agents or drugs against cardiovascular, renal, and inflammatory diseases . They have also found extensive application as ligands and chiral auxiliaries in asymmetric organic synthesis .

Preparation of Derivatives

Application Summary

4-Aminocyclohexanone can be used to prepare various derivatives, such as trans-4-Aminocyclohexanol , cis-4-Amino-cyclohexanol , trans-4-Aminocyclohexanol , 4-Acetamidocyclohexanone , N-4-Boc-aminocyclohexanone , N-Cbz-4-aminocyclohexanone , and 4-Aminocyclohexanecarboxylic acid . These derivatives could have their own applications in different scientific fields.

Methods of Application

The methods of application would depend on the specific derivative being synthesized. For example, the synthesis of N-4-Boc-aminocyclohexanone might involve the reaction of 4-Aminocyclohexanone with a Boc-protecting group .

Results or Outcomes

The outcomes of these reactions would be the respective derivatives of 4-Aminocyclohexanone. These derivatives could then be used in further reactions or applications .

Synthesis of Ketamine Analogues

Application Summary

4-Aminocyclohexanone is used as the basic structure in the synthesis of Ketamine analogues . These analogues achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .

Methods of Application

The methods of application would depend on the specific analogue being synthesized. For example, the synthesis might involve changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) of 4-Aminocyclohexanone .

Results or Outcomes

The outcomes of these reactions would be the respective Ketamine analogues. These analogues achieve physiological reactions similar to or even more robust than the prototype of ketamine .

Safety And Hazards

When handling 4-Aminocyclohexanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The high selectivity of enzymes enables short and stereoselective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . This suggests that 4-Aminocyclohexanone and its derivatives could have potential applications in the synthesis of pharmaceuticals for the treatment of various diseases .

properties

IUPAC Name

4-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCYOBLTAQTFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432734
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocyclohexanone

CAS RN

87976-86-1
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
JB Åberg, JE Bäckvall - Chemistry–A European Journal, 2008 - Wiley Online Library
No solvent cage effect could be found in the reduction of 4‐aminocyclohexanone 3 by Shvo's hydroxycyclopentadienyl ruthenium hydride 2. No preference was observed in the complex …
O Sviatenko, N Ríos‐Lombardía, F Morís… - …, 2019 - Wiley Online Library
… The second option (route B) is to switch the order of steps of the previous sequential approach: a selective monoamination of 2 yields 4-aminocyclohexanone 4, followed by reduction of …
PF VonVoigtlander, D Lednicer, RA Lewis… - … and Exogenous Opiate …, 1980 - Elsevier
A structurally novel series of opioids has been synthesized and characterized biologically. These compounds are all derivatives of phenyl-cyclohexylamine. The structure-activity …
Number of citations: 2 www.sciencedirect.com
JB Aberg, JE Bäckvall - Chemistry (Weinheim an der Bergstrasse …, 2008 - europepmc.org
No solvent cage effect could be found in the reduction of 4-aminocyclohexanone 3 by Shvo's hydroxycyclopentadienyl ruthenium hydride 2. No preference was observed in the complex …
Number of citations: 5 europepmc.org
D Lednicer, PF Von Voigtlander… - Journal of Medicinal …, 1981 - ACS Publications
… A recent report7 summarized the analgesic, narcotic antagonist, and in vitro [3H]naloxone binding activity of selected members of the 4-aryl-4-aminocyclohexanone series. The ability of …
Number of citations: 20 pubs.acs.org
JE Hoffman, H Cheng, AL Rheingold… - … Section E: Structure …, 2009 - scripts.iucr.org
… 4 O, represents the minor component of the two products obtained in a series of transformations involving the Grignard reaction of tert-butoxycarbonyl-protected 4-aminocyclohexanone …
Number of citations: 2 scripts.iucr.org
O Sviatenko - 2020 - epub.ub.uni-greifswald.de
… The route B would consist of switching the steps of the previous sequential approach, that is, a monoamination of the diketone to yield 4-aminocyclohexanone, and the subsequent …
Number of citations: 2 epub.ub.uni-greifswald.de
R KS, VA Shastry, M Kumar - Physical Chemistry Research, 2023 - physchemres.org
… (1), the reaction products were extracted with ether, and the product of oxidation was found to be 2-amino-3,5-dibromo benzaldehyde hydrochloride and 4-aminocyclohexanone which …
Number of citations: 2 www.physchemres.org
AK CS, SBB Prasad, K Vinaya, S Chandrappa… - Investigational new …, 2009 - Springer
… Variation in the functional group at N-terminal of the hydantoin ring and coupling of different substituted aromatic acids in 4-aminocyclohexanone ring led to three sets of compounds. …
Number of citations: 24 link.springer.com
EL Way - 2013 - books.google.com
Endogenous and Exogenous Opiate Agonists and Antagonists documents the proceedings of the International Narcotic Research Club Conference, held in North Falmouth, …
Number of citations: 87 books.google.com

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